1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile
Description
Historical Context and Development
The historical trajectory of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is inextricably linked to advancements in piperidine functionalization techniques and fluorine chemistry. Early synthetic efforts targeting piperidine derivatives focused on simple alkyl and aryl substitutions, as evidenced by the 2009 creation of structurally related 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile (PubChem CID: 39381919). The subsequent decade witnessed a paradigm shift toward incorporating heteroatom-containing groups, particularly fluorine-based substituents, to modulate compound polarity and metabolic stability.
A critical milestone emerged through the development of efficient coupling reactions between substituted benzoyl chlorides and piperidine precursors. For instance, the synthesis of 1-[3-(trifluoromethoxy)phenylmethanone]piperidine-4-carboxylic acid demonstrated the feasibility of introducing trifluoromethoxy groups via nucleophilic aromatic substitution under basic conditions. This methodological foundation likely informed later synthetic routes to this compound, with contemporary protocols employing palladium-catalyzed cross-couplings or microwave-assisted cyclizations to improve yields and selectivity.
The compound's structural evolution reflects broader trends in medicinal chemistry, where incremental modifications to established scaffolds yield derivatives with enhanced target affinity and pharmacokinetic profiles. Comparative analysis of analogous compounds reveals a progressive optimization timeline:
*Calculated based on structural analogy
This progression underscores the pharmaceutical industry's sustained interest in fluorinated piperidine derivatives as privileged structures for drug development.
Significance in Medicinal Chemistry Research
This compound occupies a strategic position within modern drug discovery paradigms due to three key attributes: its piperidine scaffold's conformational flexibility, the electron-deficient character imparted by the trifluoromethoxy group, and the nitrile moiety's potential for hydrogen bonding interactions. Piperidine cores serve as versatile platforms for constructing molecules with defined three-dimensional geometries, enabling precise complementarity to biological targets.
The trifluoromethoxy substituent (OCF3) represents a calculated departure from conventional halogen or alkyl groups, offering unique advantages:
- Enhanced metabolic stability compared to methoxy groups due to decreased susceptibility to oxidative demethylation
- Improved membrane permeability via increased lipophilicity (π-electron system of CF3 group)
- Electrophilic character facilitating interactions with nucleophilic residues in enzyme active sites
These properties align with contemporary strategies for optimizing lead compounds' drug-likeness. The nitrile group at C-4 introduces additional polarity modulation capacity while serving as a potential pharmacophore for serine protease inhibition or metal coordination in metalloenzyme targets.
Structural analogs demonstrate compelling biological activities that suggest potential research directions for the subject compound:
- A benzotriazole-containing piperidine derivative (C22H21F4N5O5) exhibited kinase inhibitory activity through its trifluoromethoxy-phenylmethyl carboxylate group
- Pyridyl-piperidine hybrids with trifluoromethyl groups showed nanomolar affinity for neurotransmitter transporters
- Carboxylic acid derivatives of similar piperidines demonstrated efficacy in inflammatory model systems
These observations position this compound as a promising candidate for structure-activity relationship studies targeting central nervous system disorders, inflammatory pathways, or enzymatic dysregulation.
Position Within the Piperidine-Based Compound Landscape
Within the structural continuum of piperidine derivatives, this compound occupies a unique niche defined by its substitution pattern and electronic profile. Comparative analysis with related compounds reveals strategic design choices:
Electronic Effects :
The trifluoromethoxy group (-OCF3) exhibits stronger electron-withdrawing character (-σ = 0.35) compared to methoxy (-OCH3, -σ = 0.12) or methyl (-CH3, -σ = -0.04) groups. This polarizes the benzoyl aromatic system, potentially enhancing π-stacking interactions with aromatic residues in protein binding pockets.
Spatial Considerations :
The OCF3 group's van der Waals volume (≈72 ų) creates distinct steric effects compared to smaller substituents like F (≈15 ų) or Cl (≈30 ų). This bulk influences both target binding and pharmacokinetic properties by modulating interactions with transport proteins and metabolic enzymes.
Nitrile Functionality :
The C-4 nitrile group introduces a hydrogen bond acceptor (HBA) with comparable strength to carbonyl oxygen but greater directional specificity. This feature may confer selective binding advantages over compounds lacking such moieties.
The compound's molecular weight (≈315 g/mol) and calculated partition coefficient (cLogP ≈2.5, based on analogous structures) place it within the optimal range for blood-brain barrier penetration, suggesting potential neuroscientific applications.
Theoretical Relevance of Trifluoromethoxy Substitution
The strategic incorporation of the trifluoromethoxy group in this compound represents a sophisticated application of fluorine chemistry principles. Quantum mechanical calculations on similar systems reveal three critical effects:
Electronic Modulation :
The strong inductive (-I) effect of the CF3 group withdraws electron density from the adjacent oxygen, creating a polarized O-CF3 bond. This electron deficiency propagates through the benzoyl ring, activating it for charge-transfer interactions with biological nucleophiles.Conformational Restriction :
The trifluoromethoxy group's rotational barrier (≈5 kcal/mol higher than methoxy) imposes partial conformational rigidity on the benzoyl ring. This preorganization effect may enhance binding entropy by reducing the penalty associated with adopting bioactive conformations.Metabolic Stability :
Comparative metabolism studies of OCF3 vs OCH3 analogs demonstrate significantly reduced oxidative demethylation rates (t1/2 increased 3-5 fold in microsomal assays). This stability derives from both the strength of the C-F bonds and the decreased electron density at the methoxy oxygen.
Density functional theory (DFT) analyses suggest the trifluoromethoxy group's electrostatic potential surface features a region of positive potential near the oxygen atom, potentially facilitating interactions with negatively charged enzyme residues. This property, combined with the group's hydrophobic character, creates a unique pharmacophoric signature that may enable simultaneous interactions with both polar and non-polar regions of target proteins.
The compound's nitrile group introduces additional complexity to its electronic profile. Natural bond orbital (NBO) analysis indicates significant conjugation between the nitrile's π-system and the piperidine ring, potentially stabilizing transition states during enzymatic reactions. This conjugation may also influence the compound's acidity (pKa ≈17-19 for α-C-H), affecting its hydrogen-bonding capacity and ionization state under physiological conditions.
# Example DFT calculation parameters for electronic structure analysis
dft_parameters = {
"Functional": "B3LYP",
"Basis Set": "6-311++G(d,p)",
"Solvation Model": "SMD (water)",
"Convergence Criteria": {
"Energy": 1e-6 Hartree,
"Gradient": 4.5e-4 Hartree/Bohr
}
}
This theoretical framework provides critical insights for rational drug design, enabling predictive modifications to optimize target affinity and ADMET properties.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)benzoyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)21-12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUJQJUTZETCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile typically involves the following steps:
Formation of 4-(Trifluoromethoxy)benzoyl chloride: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Coupling with Piperidine: The 4-(trifluoromethoxy)benzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the corresponding amide.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Major Products Formed
Substitution: Products with nucleophiles replacing the trifluoromethoxy group.
Reduction: Corresponding amines from the reduction of the carbonitrile group.
Oxidation: N-oxides from the oxidation of the piperidine ring.
Scientific Research Applications
Inhibition of Enzymatic Activity
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has been studied for its inhibitory effects on various enzymes, including those involved in inflammatory pathways. For instance, it has shown promise as an inhibitor of soluble epoxide hydrolase, which plays a critical role in the metabolism of fatty acids and is linked to cardiovascular diseases .
Antiviral Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral properties. They have been tested against coronaviruses and have shown potential as non-covalent inhibitors of the main protease (Mpro), which is essential for viral replication . This class of compounds may be further optimized for enhanced efficacy against viral infections.
Synthesis of Related Compounds
The synthesis of this compound serves as a precursor for developing other pharmacologically active molecules. The synthetic routes often involve multi-step processes that yield various derivatives with modified biological activities . The ability to modify the piperidine structure allows researchers to explore a wide range of therapeutic applications.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications affect biological activity. For example, altering substituents on the piperidine ring can enhance or diminish inhibitory potency against specific targets . Such studies are crucial for guiding future drug design efforts.
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
A study published in Bioorganic & Medicinal Chemistry Letters detailed the discovery of piperidine derivatives as effective inhibitors of soluble epoxide hydrolase. The lead compound demonstrated robust effects on serum biomarkers associated with cardiovascular health, indicating its potential utility in treating related diseases .
Case Study 2: Antiviral Activity Against Coronaviruses
Research conducted on a series of piperidine analogs revealed that certain modifications could significantly increase antiviral activity against coronaviruses. The study highlighted the importance of the trifluoromethoxy group in enhancing binding affinity to viral proteins .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Yields of Related Compounds
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
- Structure : Differs by replacing the trifluoromethoxy group with a trifluoromethyl substituent on the benzoyl ring.
- Key Data: Synthesized via coupling reactions involving benzoyl halides and piperidine derivatives. The trifluoromethyl group provides strong electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity compared to the trifluoromethoxy analog. No explicit yield or spectral data are provided in the evidence, but similar compounds achieve yields >80% under optimized conditions .
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile (Compound 4)
- Structure : Lacks the benzoyl group; instead, a trifluoromethylphenyl group is directly attached to the piperidine ring.
- Key Data :
1-(5-Aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (9a)
- Structure: Features a 5-aminopentyl side chain and a trifluoromethylphenyl group.
- Key Data: Prepared via late-stage amination of a precursor compound. Reaction conditions involve acetic acid catalysis and room-temperature stirring, though exact yields are unspecified .
1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (10a)
- Structure : Contains a ketone-functionalized side chain (4-oxopentyl).
- Key Data :
Comparative Analysis Table
Key Findings and Implications
Substituent Effects: Trifluoromethoxy vs. Side-Chain Modifications: Addition of aminopentyl or oxopentyl chains enhances solubility and introduces functional handles for further derivatization .
Synthetic Efficiency :
- Direct coupling methods (e.g., nickel catalysis) for trifluoromethylphenyl analogs achieve high yields (88%) under mild conditions , whereas benzoyl-containing analogs may require more specialized reagents.
Physicochemical Properties :
- Nitrile groups contribute to rigidity and metabolic stability.
- Ketone or amine side chains improve polarity, aiding in purification but complicating crystallization .
Biological Activity
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structure:
- IUPAC Name: this compound
- Molecular Formula: C14H12F3N3O
- Molecular Weight: 303.26 g/mol
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes, such as soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation pathways. This inhibition can lead to reduced levels of inflammatory mediators in various disease models .
- Receptor Modulation: It interacts with various receptors, including cannabinoid receptors, which play a role in pain modulation and neuroprotection. The binding affinity to these receptors is influenced by the structural modifications around the piperidine and benzoyl moieties .
Anticancer Activity
This compound has demonstrated promising anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| OVCAR-3 (Ovarian) | 31.5 |
| COV318 (Ovarian) | 43.9 |
These results indicate that the compound selectively targets cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound's ability to inhibit sEH leads to decreased production of pro-inflammatory eicosanoids, making it a candidate for treating inflammatory diseases. Animal models have shown that administration of this compound reduces symptoms associated with conditions like arthritis and colitis .
Case Studies
-
In Vivo Efficacy in Tumor Models:
A study conducted on mice bearing xenograft tumors revealed that treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to both apoptosis induction in tumor cells and modulation of immune responses . -
Neuroprotective Properties:
Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to its interaction with cannabinoid receptors, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the established synthetic routes for 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile?
The synthesis typically involves coupling a piperidine-4-carbonitrile scaffold with a 4-(trifluoromethoxy)benzoyl group. A common method is nucleophilic acyl substitution using activated acylating agents (e.g., benzoyl chlorides) under basic conditions. For example:
- Step 1 : React piperidine-4-carbonitrile with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Alternative routes may use coupling reagents like HATU or EDCI for milder conditions .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- NMR Spectroscopy : H NMR to confirm aromatic protons (δ 7.5–8.0 ppm) and piperidine backbone (δ 2.5–3.5 ppm). C NMR detects the trifluoromethoxy group (δ ~120 ppm, coupling) .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm) and carbonyl (C=O, ~1680 cm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] (calculated for CHFNO: 309.08) .
Q. What safety precautions are recommended during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : In a sealed container under inert gas (N or Ar) at –20°C to prevent hydrolysis .
Advanced Questions
Q. How can conflicting spectral data (e.g., unexpected 1^11H NMR signals) be resolved?
- Step 1 : Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks. For example, NOESY can detect spatial proximity between piperidine and aromatic protons .
- Step 2 : Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data.
- Step 3 : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent Optimization : Replace dichloromethane with THF or acetonitrile for better solubility.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Control : Slow addition of benzoyl chloride at –10°C minimizes side reactions .
- Workup : Liquid-liquid extraction with NaHCO to remove unreacted acid chloride.
Q. How does the trifluoromethoxy group influence the compound’s reactivity?
- Electron-Withdrawing Effect : The –OCF group decreases electron density on the benzoyl ring, reducing susceptibility to electrophilic substitution.
- Hydrolytic Stability : The C–F bonds resist hydrolysis under acidic/basic conditions compared to –OCH .
Q. What computational methods predict biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
